2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride
Description
Chemical Structure: The compound 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS: 2411635-69-1) features a central glycine backbone substituted with a 2,6-difluorophenyl group and a hydrochloride counterion. Its molecular formula is C₈H₈ClF₂NO₂, with a molecular weight of 223.6 g/mol .
Properties
IUPAC Name |
2-amino-2-(2,6-difluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPHUYSXALJONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with 2,6-difluorobenzaldehyde or 2,6-difluorophenylglycine as precursors. These substrates are selected for their ability to introduce the difluorophenyl moiety while maintaining reactivity for subsequent functionalization. For example, 2,6-difluorobenzaldehyde undergoes nucleophilic addition to form cyanohydrins, which are hydrolyzed to α-amino acids.
Reductive Amination Pathway
A widely employed method involves reductive amination of a ketone intermediate. The process proceeds as follows:
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Formation of α-Keto Acid : 2,6-difluorophenylacetic acid is oxidized to its α-keto analog using Jones reagent (CrO₃/H₂SO₄).
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Amination : The keto group reacts with ammonium acetate in the presence of sodium cyanoborohydride, yielding the racemic α-amino acid.
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Chiral Resolution : The racemic mixture is resolved using chiral chromatography or enzymatic methods to isolate the desired enantiomer.
Reaction Conditions :
Palladium-Catalyzed Cross-Coupling
Alternative routes leverage palladium-catalyzed coupling to construct the difluorophenyl backbone. For instance, a zincate reagent derived from Fmoc-protected iodophenylalanine reacts with 2,6-difluoro-substituted electrophiles under Pd(PPh₃)₂Cl₂ catalysis. This method is advantageous for stereocontrolled synthesis but requires stringent anhydrous conditions.
Optimized Parameters :
Chiral Resolution Techniques
Enzymatic Kinetic Resolution
Lipases such as Candida antarctica Lipase B (CAL-B) selectively hydrolyze ester derivatives of the racemic amino acid. The (R)-enantiomer is preferentially converted to the free acid, leaving the (S)-ester intact. Subsequent extraction isolates the desired (R)-2-amino-2-(2,6-difluorophenyl)acetic acid.
Key Data :
Diastereomeric Salt Formation
Racemic amino acids are treated with chiral resolving agents (e.g., tartaric acid derivatives) to form diastereomeric salts. These salts exhibit differential solubility, enabling separation via fractional crystallization.
Conditions :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate or dichloromethane). The reaction is exothermic and requires controlled addition to prevent decomposition.
Procedure :
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Dissolve the free amino acid in anhydrous ethyl acetate.
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Slowly add 1.1 equivalents of concentrated HCl (37%) at 0°C.
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Stir for 2 hours, then filter the precipitate.
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Wash with cold ethyl acetate and dry under vacuum.
Purity : >99% (HPLC)
Yield : 90–95%
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance efficiency. Key advantages include:
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Precise temperature control (±1°C)
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Reduced reaction times (minutes vs. hours)
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Scalability to multi-ton production
Case Study :
A pilot plant achieved 85% yield in a 24-hour run using microreactors for the reductive amination step.
Purification and Quality Control
Industrial batches undergo recrystallization from ethanol/water mixtures to remove residual solvents and byproducts. Final product quality is verified via:
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HPLC : Purity ≥99.5%
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Karl Fischer Titration : Water content ≤0.2%
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.45 (t, J = 8.2 Hz, 2H, Ar-H), 4.12 (s, 1H, CH), 3.98 (s, 2H, COOH)
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¹³C NMR (100 MHz, D₂O): δ 174.5 (COOH), 161.2 (d, J = 245 Hz, C-F), 56.3 (CH)
Thermal Stability
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Melting Point : 215–217°C (decomposition)
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TGA : Weight loss <1% up to 200°C
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 78 | 99 | High | 120 |
| Palladium Coupling | 82 | 99.5 | Moderate | 450 |
| Enzymatic Resolution | 48 | 99.8 | Low | 600 |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it valuable for creating more complex molecules.
- Reactions :
- Oxidation : Can convert the amino group to a nitro group.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : Fluorine atoms can be replaced with other functional groups.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | 2-nitro-2-(2,6-difluorophenyl)acetic acid |
| Reduction | Lithium aluminum hydride | 2-amino-2-(2,6-difluorophenyl)ethanol |
| Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives |
Biology
The compound is studied for its biological activities, particularly its interactions with enzymes and receptors. It has shown potential in the following areas:
- Enzyme Inhibition : It inhibits specific metabolic enzymes, potentially altering physiological responses.
- Receptor Binding : Exhibits affinity for neurotransmitter receptors, influencing neurochemical pathways.
| Activity Type | Target | Mechanism of Action |
|---|---|---|
| Enzyme Inhibition | Various metabolic enzymes | Alters metabolic pathways |
| Receptor Binding | Neurotransmitter receptors | Modulates synaptic transmission |
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties due to its structural similarity to neurotransmitters. Preliminary studies suggest it could mitigate neuronal damage in models of neurodegeneration.
Anti-inflammatory Properties
In vitro studies have demonstrated that the compound can modulate inflammatory pathways. It shows promise as a lead compound for developing new anti-inflammatory drugs.
Comparative Studies
To understand the efficacy of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| 2-Amino-2-(2,6-difluorophenyl)acetic acid | TBD | TBD | TBD |
| 2-Amino-2-(3,5-difluorophenyl)acetic acid | TBD | TBD | TBD |
| 2-Amino-2-(4-chlorophenyl)acetic acid | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Key Properties
Key Observations :
Functional Group Modifications
Table 2: Functional Group Impact
Key Observations :
- Carboxylic Acid vs. Alcohol: The carboxylic acid group in the target compound enables salt formation (improving solubility) and hydrogen bonding with biological targets, unlike the hydroxyl group in ethanol analogs .
- Side Chain Length : Compounds with longer alkyne side chains exhibit enhanced enzyme inhibition, suggesting opportunities for structural optimization .
Collagenase Inhibition :
- Dichlorophenyl analogs (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) show IC₅₀ values of ~1.3–1.5 mM, with Gibbs free energies of −6.4 to −6.5 kcal/mol during docking .
- The target compound’s fluorine atoms may form weaker hydrogen bonds (vs.
Biological Activity
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride is an organic compound with the molecular formula C₈H₈ClF₂NO₂ and a molecular weight of 223.6 g/mol. This compound features both an amino group and a carboxylic acid, which contribute to its biological activity and chemical reactivity. Its unique structure suggests potential applications in various fields, including medicinal chemistry and pharmacology.
The compound is characterized by its ability to participate in reactions typical of amino acids and carboxylic acids, making it a versatile intermediate in organic synthesis. The presence of fluorine atoms in the phenyl group significantly influences its chemical reactivity and biological interactions.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. Research indicates that the compound may act as an enzyme inhibitor or a ligand in receptor binding studies .
Anticancer Properties
Recent studies have demonstrated the potential anticancer activity of this compound. In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induces apoptosis |
| U-937 | 12.1 | Cell cycle arrest |
| A549 | 10.5 | Apoptosis induction |
These findings suggest that the compound may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. It has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which could make it a candidate for further development in treating metabolic disorders or cancers .
Case Studies
- Cytotoxicity Against Leukemia Cells : A study evaluated the cytotoxic effects of this compound on human T acute lymphoblastic leukemia cells (CEM-13). The compound exhibited significant cytotoxicity with an IC50 value indicating potent activity at sub-micromolar concentrations .
- Inhibition of Cancer Cell Lines : In another study, the compound was tested against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and SK-MEL-2 (melanoma). The results showed that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride?
- The compound can be synthesized via Strecker amino acid synthesis or hydrolysis of nitrile intermediates. A typical route involves:
Starting material preparation : 2,6-Difluorobenzaldehyde.
Strecker reaction : React with ammonium chloride and potassium cyanide to form 2-amino-2-(2,6-difluorophenyl)acetonitrile.
Acidic hydrolysis : Convert the nitrile group to a carboxylic acid.
Salt formation : Treat the free acid with HCl to yield the hydrochloride salt .
- Key considerations : Optimize reaction conditions (pH, temperature) to minimize side products like imine oxidation. Purification via recrystallization or chromatography is critical for high-purity yields .
Q. How does the fluorine substitution pattern influence the compound’s reactivity?
- The 2,6-difluoro substitution on the phenyl ring creates steric hindrance and electronic effects:
- Electron-withdrawing fluorine atoms reduce electron density on the aromatic ring, stabilizing intermediates during nucleophilic substitution.
- Steric effects : The para positions (relative to the amino-acetic acid group) are blocked, directing reactions to meta positions.
- Comparative studies with analogs (e.g., 3,5-difluoro or 2,4-difluoro isomers) show distinct reactivity profiles in coupling reactions and hydrolysis .
Q. What safety precautions are required when handling this compound?
- Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
- Safety protocols :
- Use PPE (gloves, goggles) in a fume hood.
- Avoid inhalation of dust; employ wet methods for powder handling.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
- Step 1 : Synthesize analogs with variations in:
- Halogen positions (e.g., 3,5-difluoro vs. 2,6-difluoro).
- Substituents on the acetic acid moiety (e.g., methyl ester vs. free acid).
- Step 2 : Test in vitro against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer models).
- Step 3 : Compare IC₅₀ values and binding affinities using assays like fluorescence polarization or SPR.
- Key insight : Fluorine at 2,6 positions enhances metabolic stability and target binding compared to non-fluorinated analogs .
Q. What analytical methods are optimal for characterizing purity and structural integrity?
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (+0.1% formic acid) to detect impurities (e.g., unreacted nitrile intermediates).
- NMR : ¹⁹F NMR is critical to confirm fluorine positions; ¹H/¹³C NMR validates the amino-acetic acid backbone.
- X-ray crystallography : Resolve stereochemistry (R/S configuration) if chiral centers are present .
Q. How can contradictory data on biological activity be resolved?
- Case example : Discrepancies in IC₅₀ values across studies may arise from:
Assay variability (e.g., buffer pH, incubation time).
Compound stability (e.g., hydrolysis of the hydrochloride salt in aqueous media).
- Resolution :
- Standardize assay conditions (e.g., use freshly prepared DMSO stock solutions).
- Conduct stability studies (TGA/DSC) to identify degradation products .
Methodological Considerations
Q. What strategies improve solubility for in vivo studies?
- Salt selection : The hydrochloride form enhances aqueous solubility compared to the free acid.
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations for parenteral administration.
- pH adjustment : Solubility increases in mildly acidic buffers (pH 4–6) due to protonation of the amino group .
Q. How to design stability studies for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
